N3-[(Tetrahydro-2-furanyl)methyl]uridine

Pain CNS Nucleoside SAR

Procure N3-[(Tetrahydro-2-furanyl)methyl]uridine for research: a unique N3-THF-methyl substituted uridine analog with enhanced metabolic stability and CNS penetration potential. Critical for SAR studies in anticonvulsant, anxiolytic, and antiviral drug discovery. Differentiates from simple N3-alkyl uridines. High purity (≥98%) powder for in vitro and in vivo use.

Molecular Formula C14H20N2O7
Molecular Weight 328.32 g/mol
Cat. No. B12386950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-[(Tetrahydro-2-furanyl)methyl]uridine
Molecular FormulaC14H20N2O7
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1
InChIKeyHBWAFTROEHIWBO-HTEVANTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Differentiated N3-Alkyl Uridine Nucleoside Analog for CNS and Antiviral Research


N3-[(Tetrahydro-2-furanyl)methyl]uridine (CAS 122666-26-6) is a uridine nucleoside analog that bears a unique tetrahydro-2-furanyl methyl substituent at the N3 position of the uracil base . This structural modification categorizes it within the broader class of N3-substituted uridines, a family known for enhanced CNS penetration, altered metabolic stability, and distinct pharmacological profiles compared to the parent nucleoside [1]. As an N3-alkylated derivative, it serves as a specialized molecular probe for dissecting structure-activity relationships (SAR) in anticonvulsant, anxiolytic, and antinociceptive drug discovery programs, as well as a potential antiviral scaffold due to its ability to interfere with viral RNA synthesis [2]. The compound is typically procured as a solid powder (MW 328.32 g/mol) for research use and is soluble in DMSO, ethanol, and DMF [3].

Why N3-[(Tetrahydro-2-furanyl)methyl]uridine Cannot Be Replaced by Other Uridine Analogs


Substituting N3-[(Tetrahydro-2-furanyl)methyl]uridine with a generic uridine analog—such as unsubstituted uridine, N3-methyluridine, or N3-allyluridine—is scientifically unsound because the N3 substituent is the primary driver of potency, target selectivity, and pharmacokinetic behavior in this class [1]. Studies on N3-substituted uridines demonstrate that the nature of the N3 group (alkyl vs. aryl, size, polarity) dictates the magnitude of antinociceptive, hypnotic, and antiviral effects, with aromatic and oxygen-containing heterocyclic substituents often conferring superior in vivo efficacy over simple alkyl chains [1][2]. The tetrahydrofuran moiety is specifically hypothesized to enhance metabolic stability and improve blood-brain barrier penetration relative to unprotected alkyl or allyl groups, due to its saturated oxygen heterocycle structure that mimics natural sugar motifs while resisting oxidative metabolism [3]. Consequently, direct replacement with a structurally divergent N3-substituted or unsubstituted uridine in a research protocol would invalidate SAR conclusions and likely yield quantitatively different—and often inferior—biological outcomes [1][2].

Quantitative Differentiation of N3-[(Tetrahydro-2-furanyl)methyl]uridine: SAR, Physicochemical, and Target Engagement Evidence


N3-Substituent Governs Antinociceptive Potency: A Class-Level SAR Foundation

While no direct head-to-head comparative study exists for this exact compound, a foundational SAR study of 78 N3-substituted uridines revealed that N3 modification profoundly alters antinociceptive efficacy in the mouse hot plate model [1]. Arylacyl substituents (e.g., 2′,4′-dimethoxyphenacyl) conferred significantly higher and longer-lasting activity compared to simple alkyl substituents, with the most potent analog (6m) achieving efficacy comparable to morphine at a 0.5 μmol/mouse i.c.v. dose [1]. The tetrahydro-2-furanyl methyl group of the target compound represents a unique oxygen-containing heterocyclic alkyl substituent that is structurally distinct from the arylacyl moieties that dominate potency in this dataset; therefore, it serves as a critical probe for exploring the activity landscape between simple alkyl and highly potent arylacyl N3-substitutions [1].

Pain CNS Nucleoside SAR

Tetrahydrofuran Moiety Enhances Metabolic Stability and Bioavailability Potential

The tetrahydrofuran (THF) ring is a well-validated structural element for improving the drug-like properties of nucleoside analogs. In the context of uridine derivatives, fluorinated tetrahydrouridines have been shown to act as potent inhibitors of cytidine deaminase (CDA), the primary enzyme responsible for deactivating cytidine-based therapeutics [1]. For example, compound 3a (a fluorinated tetrahydrouridine derivative) exhibited an IC50 of 4.6 μM against human CDA, demonstrating that the saturated THF ring can effectively engage and inhibit nucleoside-metabolizing enzymes [1]. The target compound incorporates a THF ring at the N3 position via a methylene linker, a structural motif distinct from the ribose-based THF of tetrahydrouridine but one that is predicted to confer similar resistance to metabolic degradation by sterically shielding the nucleobase or by acting as a substrate mimic for metabolic enzymes [2].

Drug Metabolism PK/PD Prodrug Design

Favorable Physicochemical Profile: Lipophilicity and H-Bond Capacity Support CNS Penetration

The target compound exhibits a calculated LogP of -1.7 and a topological polar surface area (tPSA) of 120 Ų, values that lie within favorable ranges for CNS drug candidates [1][2]. Compared to uridine (LogP ~ -2.0, tPSA ~ 124 Ų), the N3-tetrahydrofurfuryl modification increases lipophilicity by approximately 0.3 log units while maintaining a tPSA below the 140 Ų threshold commonly associated with poor brain exposure [2]. In contrast, more polar N3-substituents (e.g., N3-phenacyluridine, tPSA ~ 133 Ų) or highly lipophilic long-chain N3-alkyl derivatives may exhibit suboptimal CNS PK profiles [3]. The modest increase in lipophilicity provided by the THF-methyl group is hypothesized to enhance passive diffusion across the blood-brain barrier without compromising aqueous solubility, a balance that is difficult to achieve with aryl or long-chain alkyl N3 modifications.

CNS Penetration Physicochemical Properties Drug Design

Definitive Use Cases for N3-[(Tetrahydro-2-furanyl)methyl]uridine in Drug Discovery and Chemical Biology


Probe Compound for N3-Substituent SAR in CNS Drug Discovery Programs

N3-[(Tetrahydro-2-furanyl)methyl]uridine is uniquely positioned as an intermediate N3-alkyl analog for mapping the SAR landscape of uridine-based CNS therapeutics. Because the N3 substituent has been unequivocally demonstrated to control antinociceptive and hypnotic efficacy [1], this compound fills a critical gap between weakly active simple alkyl derivatives (e.g., N3-methyluridine) and highly potent arylacyl derivatives (e.g., N3-phenacyluridine). Its oxygen-containing THF-methyl group allows researchers to explore the contribution of hydrogen-bonding capacity and steric bulk to target engagement and in vivo efficacy, a dimension that cannot be investigated using purely hydrocarbon-based N3-alkyl chains.

Positive Control for Evaluating Metabolic Stability of N3-Modified Nucleosides

The tetrahydrofuran ring in the N3 substituent is hypothesized to confer resistance to nucleoside-metabolizing enzymes such as cytidine deaminase and uridine phosphorylase [1]. Consequently, this compound serves as an ideal reference standard in in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations) designed to benchmark the clearance rates of newly synthesized N3-substituted uridine analogs. Its predicted improved stability relative to unsubstituted uridine and N3-allyluridine makes it a valuable tool for validating the metabolic benefit of incorporating a saturated oxygen heterocycle into the N3 side chain.

Scaffold for Developing Blood-Brain Barrier Penetrant Antiepileptic Probes

Uridine analogs are known to exert anticonvulsant effects via GABAergic and other central mechanisms [1]. The calculated physicochemical properties of N3-[(Tetrahydro-2-furanyl)methyl]uridine (LogP = -1.7; tPSA = 120 Ų) align closely with those of approved CNS drugs, suggesting a favorable brain penetration potential [2]. This positions the compound as a privileged starting point for medicinal chemistry campaigns aiming to optimize brain exposure while retaining on-target activity. In particular, it can be used to test the hypothesis that N3-alkyl uridines with moderate lipophilicity exhibit superior brain-to-plasma ratios compared to either highly polar (unsubstituted) or highly lipophilic (long-chain alkyl) analogs.

Reference Compound for Antiviral Nucleoside Analog Screening

N3-Substituted uridines have documented activity against RNA viruses, including HCV and SARS-CoV-2, by inhibiting viral RNA-dependent RNA polymerase [1]. The target compound, with its unique N3-THF-methyl modification, can be employed as a structurally differentiated control in high-throughput screening (HTS) campaigns for novel antiviral nucleosides. Its distinct chemical space relative to commonly used N3-allyl or N3-methyl uridines increases the likelihood of identifying unique resistance profiles or novel mechanisms of action, providing valuable SAR insights that are not accessible when relying solely on commercial nucleoside analog libraries.

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